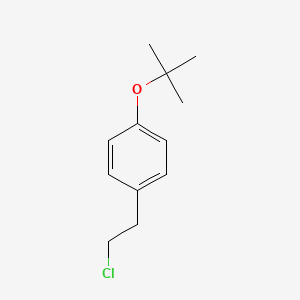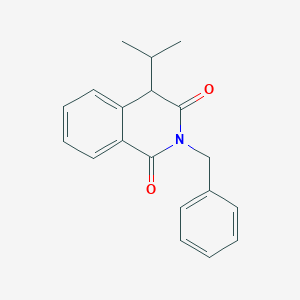
1-tert-Butoxy-4-(2-chloroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butoxy-4-(2-chloroethyl)benzene is an organic compound with the molecular formula C12H17ClO It is characterized by a benzene ring substituted with a tert-butoxy group and a 2-chloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-tert-Butoxy-4-(2-chloroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-tert-butoxy-4-bromobenzene with 2-chloroethyl magnesium bromide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the two reactants .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butoxy-4-(2-chloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation Reactions: The tert-butoxy group can be oxidized under specific conditions to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed:
Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield 1-tert-butoxy-4-(2-hydroxyethyl)benzene.
Oxidation: Oxidation of the tert-butoxy group can produce 1-tert-butoxy-4-(2-chloroacetyl)benzene.
Applications De Recherche Scientifique
1-tert-Butoxy-4-(2-chloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ether cleavage.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-tert-Butoxy-4-(2-chloroethyl)benzene exerts its effects involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing the nucleophile to attack the carbon atom. The tert-butoxy group can stabilize intermediates through electron-donating effects, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
1-tert-Butoxy-4-chlorobenzene: Similar structure but lacks the 2-chloroethyl group.
1-tert-Butoxy-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
1-tert-Butoxy-4-(2-hydroxyethyl)benzene: Similar structure but with a hydroxy group instead of a chloro group.
Propriétés
Numéro CAS |
162516-41-8 |
|---|---|
Formule moléculaire |
C12H17ClO |
Poids moléculaire |
212.71 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C12H17ClO/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7H,8-9H2,1-3H3 |
Clé InChI |
SEUTWXVPPYCPOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)





![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)



![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)
![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)

